molecular formula C10H13Cl2NO2 B13016511 Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride

Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride

Cat. No.: B13016511
M. Wt: 250.12 g/mol
InChI Key: FXIXAZXWVBFVDS-UHFFFAOYSA-N
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Description

2-Chloro-DL-phenylalanine methyl ester hydrochloride is a chemical compound with the molecular formula C10H12ClNO2·HCl. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a chlorine atom on the phenyl ring and a methyl ester group. This compound is commonly used in biochemical research due to its ability to inhibit tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-DL-phenylalanine methyl ester hydrochloride typically involves the esterification of 2-Chloro-DL-phenylalanine. One common method is the reaction of 2-Chloro-DL-phenylalanine with methanol in the presence of trimethylchlorosilane. This reaction is carried out at room temperature and results in the formation of the methyl ester hydrochloride .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-DL-phenylalanine methyl ester hydrochloride can be scaled up using similar esterification techniques. The use of methanol and trimethylchlorosilane provides a convenient and efficient method for large-scale synthesis, offering good yields and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-DL-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Substituted phenylalanine derivatives.

    Hydrolysis: 2-Chloro-DL-phenylalanine.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.

Mechanism of Action

2-Chloro-DL-phenylalanine methyl ester hydrochloride exerts its effects by inhibiting tryptophan hydroxylase, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, a precursor of serotonin. By inhibiting this enzyme, the compound reduces the synthesis of serotonin, leading to decreased serotonin levels in the brain . This mechanism is particularly useful in research focused on serotonin’s role in various physiological and pathological conditions.

Properties

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

methyl 2-amino-3-(2-chlorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H

InChI Key

FXIXAZXWVBFVDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1Cl)N.Cl

Origin of Product

United States

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